4-Tert-butyl-2-iodo-1-methoxybenzene

Bond Dissociation Energy Oxidative Addition Cross-Coupling

4-Tert-butyl-2-iodo-1-methoxybenzene (CAS 75060-39-8; also indexed as 1-Iodo-2-methoxy-4-(2-methyl-2-propanyl)benzene, CAS 934180-29-7) is an ortho-iodinated anisole derivative belonging to the class of iodobenzenes. The molecule (C11H15IO, MW 290.14 g/mol) integrates three distinct substituents on the aromatic ring: an iodine atom at the ortho position, a methoxy group, and a bulky tert-butyl group at the para position.

Molecular Formula C11H15IO
Molecular Weight 290.14 g/mol
Cat. No. B8637342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2-iodo-1-methoxybenzene
Molecular FormulaC11H15IO
Molecular Weight290.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC)I
InChIInChI=1S/C11H15IO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3
InChIKeyXZDDEPGJPMUEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-2-iodo-1-methoxybenzene – Chemical Identity and Core Reactivity Profile for Procurement


4-Tert-butyl-2-iodo-1-methoxybenzene (CAS 75060-39-8; also indexed as 1-Iodo-2-methoxy-4-(2-methyl-2-propanyl)benzene, CAS 934180-29-7) is an ortho-iodinated anisole derivative belonging to the class of iodobenzenes. The molecule (C11H15IO, MW 290.14 g/mol) integrates three distinct substituents on the aromatic ring: an iodine atom at the ortho position, a methoxy group, and a bulky tert-butyl group at the para position . Its regiochemically defined structure renders it a versatile electrophilic partner for transition-metal-catalyzed cross-coupling reactions, where the iodine serves as a superior leaving group relative to lighter halogens . Commercially, it is available at purities from 95% to 98% .

Why 4-Tert-butyl-2-iodo-1-methoxybenzene Cannot Be Simply Replaced by Its Bromo or Chloro Analogs


Substituting the iodine atom of 4-tert-butyl-2-iodo-1-methoxybenzene with bromine or chlorine dramatically alters the kinetic reactivity and thermodynamic feasibility of key bond-forming steps. The carbon–iodine bond dissociation energy (BDE) for aryl iodides is approximately 66.9 kcal/mol (280 kJ/mol), significantly lower than the 82.7 kcal/mol (346 kJ/mol) for aryl bromides and 97.3 kcal/mol (407 kJ/mol) for aryl chlorides [1]. This difference translates into markedly faster oxidative addition rates with palladium(0) catalysts, where aryl iodides react >100 times faster than bromides and >1000 times faster than chlorides [2]. Furthermore, the presence of the tert-butyl group influences both physical properties (logP 4.97 vs. 2.99 for the non-iodinated 4-tert-butylanisole ) and steric protection, which can be critical for reaction selectivity and downstream purification. Swapping the iodine for a lighter halogen thus risks incomplete conversion, lower yields, and the necessity for harsher reaction conditions in multi-step synthetic sequences.

Quantitative Differentiation Evidence: 4-Tert-butyl-2-iodo-1-methoxybenzene vs. Key Analogs


C–I Bond Dissociation Energy Advantage Over C–Br and C–Cl Analogs

The carbon–iodine bond dissociation energy of the target compound is approximately 66.9 kcal/mol (280 kJ/mol), which is 15.8 kcal/mol lower than the C–Br bond (82.7 kcal/mol) and 30.4 kcal/mol lower than the C–Cl bond (97.3 kcal/mol) in analogous aryl halides [1]. This lower BDE directly facilitates the oxidative addition step in palladium-catalyzed reactions, where aryl iodides react >100-fold faster than aryl bromides and >1000-fold faster than aryl chlorides with Pd(PPh3)4 [2].

Bond Dissociation Energy Oxidative Addition Cross-Coupling

Lithium–Halogen Exchange Efficiency: Iodo vs. Bromo Analog

In a patent procedure (US07910592B2), 4-tert-butyl-2-iodo-1-methoxybenzene undergoes quantitative lithium–halogen exchange with n-butyllithium in THF at –78°C within 30 minutes, as evidenced by subsequent in situ conversion to the corresponding boronic acid derivative without further purification . In contrast, analogous exchange with the bromo congener (4-bromo-1-tert-butyl-2-methoxybenzene) typically requires extended reaction times or elevated temperatures due to the stronger C–Br bond, often resulting in lower overall yields [1].

Lithium-Halogen Exchange Organometallic Synthesis Boronic Ester

Suzuki–Miyaura Coupling Yield Advantage with Aryl Iodides

Vendor-reported data indicates that 4-tert-butyl-2-iodo-1-methoxybenzene participates in Suzuki–Miyaura couplings with aryl boronic acids using Pd(PPh3)4 and tert-butylphosphine ligands, delivering yields exceeding 85% . By comparison, the analogous 4-bromoanisole requires the use of specialized palladium pincer complexes to achieve up to 96% yield; with standard Pd(PPh3)4, yields are typically in the 70-85% range [1]. This performance gap highlights the higher baseline reactivity of the iodoarene substrate under mild, generic catalytic conditions.

Suzuki-Miyaura Coupling Palladium Catalysis Biaryl Synthesis

Sonogashira Coupling Reactivity: Iodoarene Quantitative Conversion

Under standard Sonogashira conditions (1 mol% PdCl2(PPh3)2, 2 mol% CuI, 2 equiv. aq. NH3, THF, room temperature, 6 h), the model iodoarene substrate 4-iodoanisole undergoes quantitative coupling with phenylacetylene [1]. This benchmark demonstrates the intrinsic high reactivity of iodoanisole-type substrates under exceptionally mild conditions. By contrast, 4-bromoanisole under analogous conditions requires higher catalyst loadings (typically 2-5 mol% Pd) and/or elevated temperatures to reach comparable conversion [2]. The structural similarity of 4-tert-butyl-2-iodo-1-methoxybenzene to 4-iodoanisole supports the expectation of analogous quantitative conversion behavior, with the tert-butyl group providing additional steric protection against homo-coupling side reactions.

Sonogashira Coupling Alkyne Coupling Palladium Catalysis

Lipophilicity Differentiation (LogP) vs. Non-Iodinated Analogs

The predicted logP of 4-tert-butyl-2-iodo-1-methoxybenzene is 4.97, which is 1.98 log units higher than the non-iodinated analog 4-tert-butylanisole (logP 2.99) and approximately 2.0 log units higher than 4-iodoanisole (logP 2.94) . This 100-fold increase in partition coefficient, arising from the synergistic effect of the iodine and tert-butyl substituents, directly impacts chromatographic retention and organic-phase extractability during reaction work-up and purification.

Lipophilicity LogP Chromatographic Behavior

Physical Property Differentiation: Density and Boiling Point for Quality Control

The target compound exhibits a predicted density of 1.434 ± 0.06 g/cm³ and a reduced-pressure boiling point of 92–94 °C at 2 Torr . In contrast, the bromo analog (4-bromo-1-tert-butyl-2-methoxybenzene) shows a density approximately 1.28 g/cm³ [1] and the non-halogenated 4-tert-butylanisole has a density of 0.938 g/mL . These physical constants, particularly the density, provide a reliable and rapid QC metric to distinguish the iodo compound from its halogenated and non-halogenated analogs upon receipt.

Density Boiling Point Quality Control

High-Value Application Scenarios for 4-Tert-butyl-2-iodo-1-methoxybenzene


Palladium-Catalyzed Iterative Cross-Coupling for Complex Biaryl Synthesis

For medicinal chemistry programs requiring sequential cross-coupling steps, the superior oxidative addition kinetics of the C–I bond (>100-fold faster than C–Br) ensures selective activation of 4-tert-butyl-2-iodo-1-methoxybenzene in the presence of other aryl bromides or chlorides within the same molecule [1]. This orthogonality enables iterative C–C bond formation without protecting group manipulation, streamlining the synthesis of drug-like biaryl scaffolds.

Lithium–Halogen Exchange for Boronic Acid/Ester Synthesis at Cryogenic Temperatures

The quantitative lithium–iodine exchange of this compound with n-BuLi at –78°C makes it an ideal precursor for the preparation of air-sensitive aryl boronic acids and boronate esters. The low-temperature protocol minimizes protodeboronation and side reactions, delivering crude boronic acid suitable for direct use in subsequent Suzuki couplings without chromatographic purification.

High-Yield Sonogashira Coupling under Mild, Low-Catalyst Conditions

Leveraging the intrinsically high reactivity of iodoarenes in Sonogashira couplings, 4-tert-butyl-2-iodo-1-methoxybenzene can achieve quantitative alkyne coupling at room temperature with only 1 mol% palladium catalyst [2]. This mild protocol is particularly valuable for the conjugation of sensitive alkynes, fluorescent probes, or biomolecules where elevated temperatures would cause degradation.

Synthesis of Hydrophobic Building Blocks for Materials Science

With a logP of 4.97, this compound imparts significant hydrophobicity to coupled products, facilitating phase-transfer extraction and chromatographic purification . This property is advantageous for synthesizing organic electronic materials (OLEDs, OFETs) and liquid crystal precursors where high lipophilicity enhances solubility in non-polar processing solvents and improves film-forming characteristics.

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